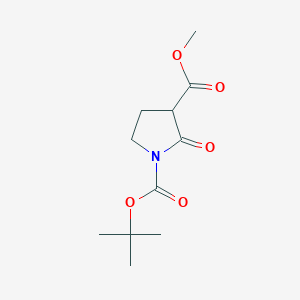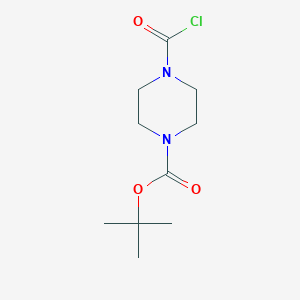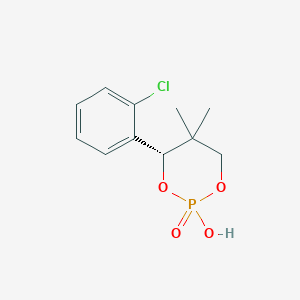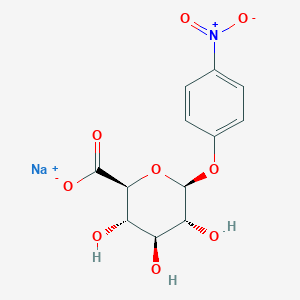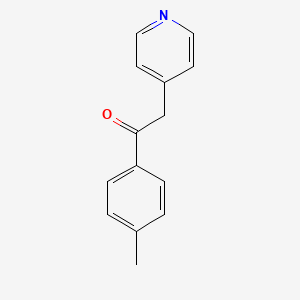
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone is a synthetic organic compound belonging to the class of compounds known as pyridines. It is an aromatic heterocyclic compound composed of a pyridine ring fused to an ethanone moiety. The compound is also known as 4-tolylpyridine and has a molecular formula of C11H11NO. It is a colorless, crystalline solid that is soluble in most organic solvents and has a melting point of 73-74 °C.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One study focused on the synthesis of a derivative compound, demonstrating significant antimicrobial activity. The research highlights the potential of such compounds in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Experimental and Theoretical Studies
Another study presented both experimental and theoretical investigations of a related compound, emphasizing its potential in material science and as a model for studying electronic properties (Ataol & Ekici, 2014).
Antibacterial and Plant Growth Regulatory Activities
Research on new 1H-1,2,4-triazole derivatives containing the pyridine moiety revealed some compounds exhibited antifungal and plant growth regulatory activities, indicating their potential in agriculture and pharmaceuticals (Liu et al., 2007).
Spectral and Structural Density Functional Theory
A study applied density functional theory to analyze the spectral and structural characteristics of similar compounds, offering insights into their chemical behavior and potential applications in catalysis (Abdel‐Rhman, Hassanian, & El-asmy, 2012).
Protective Group for Carboxylic Acids
Research on 2-(Pyridin-2-yl)ethanol, a related compound, as a protective group for carboxylic acids in polymer chemistry, underlines its utility in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-2-pyridin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-2-4-13(5-3-11)14(16)10-12-6-8-15-9-7-12/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCKHEMSKSGZAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463725 |
Source


|
| Record name | 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone | |
CAS RN |
100866-13-5 |
Source


|
| Record name | 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


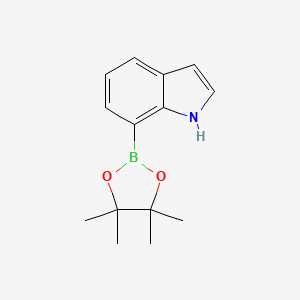
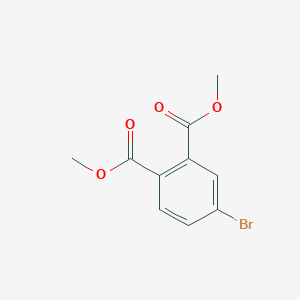
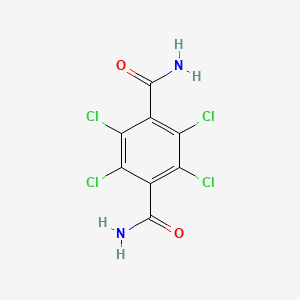



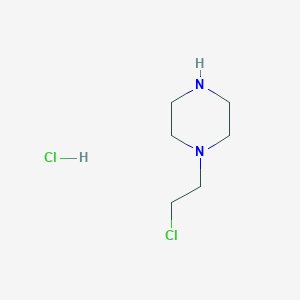
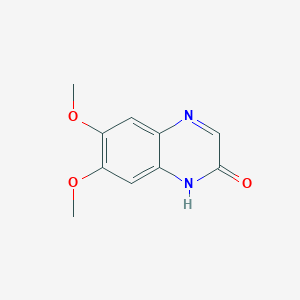
![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)
